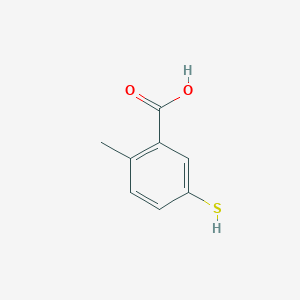
2-methyl-5-sulfanylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5-sulfanylbenzoic acid is an aromatic thiol compound with a carboxyl group and a methyl group attached to the thiophenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-sulfanylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-methylthiophenol with carbon dioxide under high pressure and temperature conditions. Another method includes the use of aryl halides and sulfur powder in the presence of copper(I) iodide nanoparticles, followed by reduction with zinc and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for the preparation of heteroaromatic thiols and allows for the production of the compound in good yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-5-sulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the compound into thiols or sulfides.
Substitution: The compound can participate in substitution reactions, where the carboxyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, zinc, and hydrochloric acid.
Catalysts: Copper(I) iodide, palladium complexes.
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2-methyl-5-sulfanylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and pesticides.
Biology: Studied for its potential toxic effects on biological systems and its role as an environmental pollutant.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe for detecting specific molecules.
Industry: Utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 2-methyl-5-sulfanylbenzoic acid involves its interaction with various molecular targets and pathways. The compound can block voltage-gated sodium channels and increase brain levels of gamma-aminobutyric acid (GABA). It is metabolized by oxidation to form hydroxy and carboxy products, which can further interact with biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxythiophenol
- 4-Methylbenzenethiol
- 4-Nitrothiophenol
- 3-Methoxythiophenol
- 4-Aminothiophenol
- 4-Fluorothiophenol
- 4-Mercaptophenol
- 4-Chlorothiophenol
- 2-Methoxythiophenol
- Thiophenol
- 4-Mercaptobenzoic acid
Uniqueness
2-methyl-5-sulfanylbenzoic acid is unique due to the presence of both a carboxyl group and a methyl group on the thiophenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in various fields.
Eigenschaften
Molekularformel |
C8H8O2S |
|---|---|
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
2-methyl-5-sulfanylbenzoic acid |
InChI |
InChI=1S/C8H8O2S/c1-5-2-3-6(11)4-7(5)8(9)10/h2-4,11H,1H3,(H,9,10) |
InChI-Schlüssel |
FJWXUOBINDAINN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















